molecular formula C5H7NO2Se B15185115 5-Ethylselenazolidine-2,4-dione CAS No. 90980-35-1

5-Ethylselenazolidine-2,4-dione

Cat. No.: B15185115
CAS No.: 90980-35-1
M. Wt: 192.09 g/mol
InChI Key: IXSIQUZNBVXSRT-UHFFFAOYSA-N
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Description

5-Ethylselenazolidine-2,4-dione is a heterocyclic compound that contains selenium, nitrogen, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylselenazolidine-2,4-dione typically involves the reaction of ethylamine with selenourea under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired selenazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Ethylselenazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenol or selenide derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenol or selenide derivatives.

    Substitution: Various alkyl or aryl substituted selenazolidine derivatives.

Scientific Research Applications

5-Ethylselenazolidine-2,4-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antioxidant, and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.

    Materials Science: The unique properties of selenium-containing compounds make them useful in the development of advanced materials, such as semiconductors and photovoltaic cells.

    Biological Studies: The compound is used in studies to understand the role of selenium in biological systems, including its antioxidant properties and its involvement in redox reactions.

Mechanism of Action

The mechanism of action of 5-Ethylselenazolidine-2,4-dione involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its use as an anticancer agent, where the induced oxidative stress can lead to cell death in cancer cells. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A sulfur-containing analog with similar biological activities, used in the treatment of type 2 diabetes.

    Oxazolidine-2,4-dione: An oxygen-containing analog with applications in medicinal chemistry and materials science.

    Imidazolidine-2,4-dione: A nitrogen-containing analog with potential antimicrobial and anticancer properties.

Uniqueness

5-Ethylselenazolidine-2,4-dione is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and development in various fields.

Properties

CAS No.

90980-35-1

Molecular Formula

C5H7NO2Se

Molecular Weight

192.09 g/mol

IUPAC Name

5-ethyl-1,3-selenazolidine-2,4-dione

InChI

InChI=1S/C5H7NO2Se/c1-2-3-4(7)6-5(8)9-3/h3H,2H2,1H3,(H,6,7,8)

InChI Key

IXSIQUZNBVXSRT-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC(=O)[Se]1

Origin of Product

United States

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